tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate: is a chemical compound with the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol . It is primarily used in scientific research and is known for its unique structure, which includes an azepane ring and an ethoxy-oxoethylidene group.
Preparation Methods
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate can be achieved through several steps :
Reaction of tert-butyl azepane-1-carboxylate with ethyl oxalyl chloride: This step involves the formation of an intermediate compound.
Esterification: The intermediate is then subjected to esterification to form the final product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate undergoes various chemical reactions :
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the ester group, forming the corresponding carboxylic acid and alcohol.
Scientific Research Applications
This compound has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate involves its interaction with specific molecular targets . It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include:
Enzyme inhibition: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its reaction.
Signal transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate can be compared with other similar compounds :
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: This compound has a piperidine ring instead of an azepane ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound lacks the ethylidene group.
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Similar structure but different ring size.
These comparisons highlight the unique structural features and reactivity of this compound.
Properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-13(17)11-12-7-6-9-16(10-8-12)14(18)20-15(2,3)4/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIXIYCYGVQYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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